6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde
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Overview
Description
6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes It is characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 5th position on the naphthalene ring, along with an aldehyde group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1-naphthol with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 6-Hydroxy-5-(trifluoromethyl)-1-naphthoic acid.
Reduction: 6-Hydroxy-5-(trifluoromethyl)-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, potentially affecting its distribution and bioavailability in biological systems .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5,6-dihydro-2-pyrones: These compounds share the hydroxyl and trifluoromethyl groups but differ in their overall structure and reactivity.
2-Hydroxy-6-(((2-methoxy-5-(trifluoromethyl)phenyl)amino)methylene)cyclohexa-2,4-dien-1-one: This Schiff base compound has similar functional groups but a different core structure.
Uniqueness
6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is unique due to its specific arrangement of functional groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. Its combination of hydroxyl, trifluoromethyl, and aldehyde groups makes it a versatile compound for various applications in research and industry .
Biological Activity
6-Hydroxy-5-(trifluoromethyl)-1-naphthaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound features a hydroxyl group and a trifluoromethyl group attached to the naphthalene ring, which can enhance its reactivity and influence its interaction with biological targets. The trifluoromethyl group is known to increase electrophilicity, potentially affecting the compound's biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the trifluoromethyl group and subsequent functionalization. The synthetic routes allow for selective introduction of functional groups while maintaining the integrity of the aromatic system.
Anticancer Potential
Research has indicated that derivatives of naphthaldehydes, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have shown to induce apoptosis and cell cycle arrest in human non-small cell lung cancer (NSCLC) cell lines .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (NSCLC) | TBD | Induces apoptosis, cell cycle arrest |
Related Compound 5e | A549 (NSCLC) | 20-30 | Increases ROS levels, apoptosis |
The compound has been noted for its ability to elevate intracellular reactive oxygen species (ROS), which plays a crucial role in mediating apoptosis. The mechanism involves cell cycle arrest at the G0/G1 phase, leading to increased apoptotic rates .
Antimicrobial Activity
In addition to anticancer properties, derivatives of naphthaldehydes have been evaluated for antimicrobial activity. Studies have demonstrated that these compounds can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
Related Compound 4o | Bacillus subtilis | TBD |
Case Studies
A notable study explored the synthesis and biological evaluation of several naphthylidene derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cells and demonstrated multitargeting capabilities by inhibiting histone deacetylases (HDACs) alongside activating peroxisome proliferator-activated receptor gamma (PPARγ) .
Another investigation focused on the interaction of similar compounds with cytochrome P450 enzymes, revealing that they could serve as substrates for these enzymes, which are critical in drug metabolism . This suggests a dual role where the compound may not only exert therapeutic effects but also influence pharmacokinetics.
Properties
Molecular Formula |
C12H7F3O2 |
---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
6-hydroxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)11-9-3-1-2-7(6-16)8(9)4-5-10(11)17/h1-6,17H |
InChI Key |
FZXYLNNPXHQIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=C(C2=C1)C(F)(F)F)O)C=O |
Origin of Product |
United States |
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